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Introduction
Potassium fumarate, systematically known as dipotassium (2E)-but-2-enedioate, is the

dipotassium salt of fumaric acid.[1][2] It is a white crystalline powder with the chemical formula

K₂C₄H₂O₄.[1][3] Recognized in the food industry by its E number, E366, it serves as an acidity

regulator and a dietary supplement.[2][3] In pharmaceutical and research settings, its

properties as a salt of a dicarboxylic acid make it a subject of interest for formulation

development, as a buffering agent, and as a source of potassium ions.[1][3] This document

provides an in-depth overview of the core physicochemical properties of potassium fumarate,

complete with quantitative data, experimental methodologies, and process visualizations to

support advanced research and development.

Chemical and Physical Properties
Potassium fumarate is a stable compound under normal storage conditions.[3][4] It typically

appears as an odorless, white crystalline solid.[1][3]

Quantitative Physicochemical Data
The key quantitative properties of potassium fumarate are summarized in the tables below for

easy reference and comparison.
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Identifier Value Reference

IUPAC Name
Dipotassium (2E)-but-2-

enedioate
[1][2]

Synonyms
Dipotassium fumarate,

Fumaric acid potassium salt
[4][5]

CAS Number 7704-72-5, 4151-35-3 [1][3]

Chemical Formula K₂C₄H₂O₄ [2][3][6]

Molecular Weight 192.253 g/mol [1][2][3]

Appearance
White crystal or crystalline

powder
[1][3][7]

Table 1: General Chemical Identifiers for Potassium Fumarate.
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Property Value Conditions / Notes Reference

Water Solubility
~62.4 g (of anhydrous

salt) / 100 mL

21°C (for the

dihydrate form)
[8]

57.5 g/L (5.75 g / 100

mL)

Data source

unspecified
[3]

Decomposition Temp.
250 - 300 °C (523 -

573 K)

Decomposes upon

heating rather than

melting cleanly.

[7]

Boiling Point 355 °C

This value is often

cited but likely

corresponds to the

precursor, fumaric

acid.

[3][9][10]

pH of Solution ~10

Saturated solution of

the dihydrate at 21°C.

Described as mildly

alkaline.

[1][8]

Density (Anhydrous) 1.875 g/cm³ At 298 K (25°C) [7]

pKa (of Fumaric Acid)
pKa₁ = 3.03, pKa₂ =

4.38

At 298 K (25°C).

These values govern

the salt's behavior in

solution.

[7]

Table 2: Key Physicochemical Properties of Potassium Fumarate.

Crystal Structure
Potassium fumarate can exist in several crystalline forms, including anhydrous (K₂C₄H₂O₄)

and hydrated salts, most notably the dihydrate (K₂C₄H₂O₄·2H₂O).[11] Additionally, acidic salts

such as potassium hydrogen fumarate (KHC₄H₂O₄) and a complex "acid" salt

(2KHC₄H₂O₄·H₂C₄H₂O₄) have been identified.[11][12] The crystal structure has been

elucidated using Single Crystal X-ray Diffraction (SXRD).[11]
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Crystal Form Crystal System Space Group Reference

Dipotassium

Fumarate Dihydrate
Monoclinic P2₁/c [11]

Potassium Hydrogen

Fumarate
Triclinic Pī [12][13]

"Acid" Potassium

Hydrogen Fumarate
Triclinic P1 [11][12]

Table 3: Crystallographic Data for Potassium Fumarate and Related Salts.

Logical and Process Diagrams
Visual diagrams are provided below to illustrate key chemical and experimental processes

related to potassium fumarate.

Dissociation Pathway of Fumaric Acid
The formation and pH-dependent behavior of potassium fumarate in aqueous solution are

governed by the two-step dissociation of its parent acid, fumaric acid.

Caption: Dissociation of fumaric acid to form the fumarate dianion.

Experimental Workflow Diagrams
The following diagrams outline the standard laboratory protocols for determining key

physicochemical properties.

Caption: Experimental workflow for determining solubility.

Caption: Workflow for melting point determination.

Caption: Simplified workflow for X-ray crystallography.

Experimental Protocols
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Detailed methodologies for determining the key physicochemical properties of potassium
fumarate are outlined below.

Determination of Aqueous Solubility (Saturation Shake-
Flask Method)
This method is used to determine the equilibrium solubility of a compound in a specific solvent.

Apparatus: Analytical balance, temperature-controlled orbital shaker or water bath,

volumetric flasks, centrifuge, filtration apparatus (e.g., syringe filters with appropriate

membrane), and an analytical instrument for quantification (e.g., HPLC, gravimetric

analysis).

Procedure: a. Add an excess amount of solid potassium fumarate to a sealed vessel (e.g.,

a glass vial or flask) containing a precise volume of purified water. The presence of

undissolved solid at the end of the experiment is essential. b. Place the vessel in a

temperature-controlled shaker or bath set to the desired temperature (e.g., 21°C).[8] c.

Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48

hours). d. After equilibration, cease agitation and allow the suspension to settle. e. Carefully

withdraw an aliquot of the supernatant. To ensure no solid particulates are included, the

sample should be immediately filtered (e.g., through a 0.22 µm syringe filter) or centrifuged

at high speed. f. Accurately dilute the clear, saturated solution with the solvent. g. Quantify

the concentration of potassium fumarate in the diluted solution using a validated analytical

method. For gravimetric analysis, a known volume of the supernatant is evaporated to

dryness and the mass of the residue is measured. h. Calculate the original concentration in

the saturated solution, expressing the result in units such as g/100 mL or mg/mL.

Determination of Decomposition Temperature (Capillary
Method)
This protocol describes the standard pharmacopeial method for determining the melting or

decomposition range of a solid.[14][15]

Apparatus: A calibrated melting point apparatus with a heating block or oil bath, a light

source, and a viewing magnifier; glass capillary tubes (one end sealed).[16][17]
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Procedure: a. Ensure the potassium fumarate sample is dry and finely powdered.[17][18] b.

Load the sample by tapping the open end of a capillary tube into the powder. Invert the tube

and tap it gently on a hard surface or drop it through a long glass tube to pack the solid into

the sealed end to a height of approximately 3 mm.[17][18] c. Place the loaded capillary into

the heating block of the apparatus. d. For a preliminary run, heat the sample at a rapid rate

(e.g., 10-20°C per minute) to find an approximate decomposition temperature.[14] e. Using a

fresh sample, pre-heat the block to a temperature about 15-20°C below the approximate

decomposition point.[17] f. Insert the capillary and begin heating at a slow, controlled rate

(typically 1-2°C per minute).[18] g. Observe the sample closely. Record the temperature at

which the first signs of decomposition (e.g., darkening, charring, gas evolution) are

observed. This is the lower limit of the range. h. Continue heating at the same rate and

record the temperature at which the sample is completely decomposed or liquefied. This is

the upper limit of the range. i. The result is reported as the temperature range of

decomposition.

Determination of pKa (Potentiometric Titration)
Potentiometric titration is a highly accurate method for determining the dissociation constants of

acids and bases.

Apparatus: A calibrated pH meter with a combination glass electrode, a temperature probe,

an automated titrator or a magnetic stirrer and burette, and a constant-temperature jacketed

beaker.

Procedure: a. Prepare a solution of potassium fumarate of known concentration (e.g., 0.01

M) in CO₂-free deionized water. b. Standardize a titrant solution, typically a strong acid like

0.1 M HCl, against a primary standard. c. Place a known volume of the potassium fumarate
solution into the thermostatted beaker and immerse the pH electrode and temperature

probe. d. Begin stirring the solution and allow the initial pH reading to stabilize. e. Add the

standardized HCl titrant in small, precise increments. After each addition, allow the pH

reading to stabilize before recording the pH and the total volume of titrant added. f. Continue

the titration well past the equivalence points to generate a full titration curve (pH vs. volume

of titrant). g. The pKa values are determined from the curve. The pH at the half-equivalence

points corresponds to the pKa values. For the titration of the fumarate dianion (A²⁻), the pH

at the point where half of it has been converted to HA⁻ corresponds to pKa₂ of fumaric acid.

The pH at the point where half of the HA⁻ has been converted to H₂A corresponds to pKa₁.
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h. Alternatively, the data can be analyzed using derivative plots (e.g., d(pH)/dV) to precisely

locate the equivalence points, or by using specialized software for pKa calculation.

Determination of Crystal Structure (Single Crystal X-ray
Diffraction)
This is the definitive method for determining the three-dimensional atomic arrangement within a

crystal.[19]

Apparatus: An X-ray diffractometer equipped with an X-ray source (e.g., Cu Kα radiation), a

goniometer for crystal manipulation, and a detector.

Procedure: a. Crystal Growth: Grow a single crystal of potassium fumarate of suitable size

and quality (typically 0.1-0.5 mm in all dimensions) by methods such as slow evaporation of

a saturated solution.[8] b. Mounting: Carefully select and mount a defect-free crystal on a

cryoloop or glass fiber at the tip of a goniometer head. c. Data Collection: i. Place the

goniometer head in the diffractometer, which is often cooled by a stream of nitrogen gas to

minimize thermal vibration and radiation damage. ii. Center the crystal in the X-ray beam. iii.

A preliminary diffraction image is taken to assess crystal quality and determine the unit cell

parameters. iv. A full dataset is collected by rotating the crystal in the X-ray beam and

recording the intensities and positions of the diffracted X-rays over a wide range of angles.

[19] d. Structure Solution and Refinement: i. The collected data is processed to correct for

experimental factors and to integrate the reflection intensities. ii. The space group of the

crystal is determined from the symmetry of the diffraction pattern. iii. Computational methods

(e.g., direct methods or Patterson methods) are used to solve the "phase problem" and

generate an initial electron density map. iv. An atomic model is built into the electron density

map. v. The model (atomic positions, thermal parameters) is refined using least-squares

methods until the calculated diffraction pattern shows the best possible agreement with the

experimental data. The final output is a detailed 3D model of the crystal structure.[19]
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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